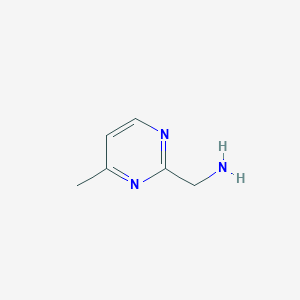

(4-Methylpyrimidin-2-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVLWFLZWJQUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301836 | |

| Record name | 4-Methyl-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933682-85-0 | |

| Record name | 4-Methyl-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933682-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methyl-2-pyrimidinyl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Methylpyrimidin-2-YL)methanamine

Abstract

(4-Methylpyrimidin-2-YL)methanamine is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic pathways to this versatile molecule, tailored for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, discusses the rationale behind experimental choices, and offers a comparative analysis of the most prevalent synthetic strategies. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction workflows are included to ensure both conceptual understanding and practical applicability.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and is a privileged structure in numerous pharmaceuticals and biologically active molecules.[1][2] The specific substitution pattern of this compound, featuring a methyl group at the 4-position and an aminomethyl group at the 2-position, imparts unique physicochemical properties that are highly desirable in drug design. This compound and its derivatives are integral to the development of therapeutic agents across various disease areas. A thorough understanding of its synthesis is therefore critical for chemists engaged in the design and preparation of novel molecular entities.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route is often a strategic decision based on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. This guide will focus on three primary and field-proven methodologies:

-

Reductive Amination of 4-Methyl-2-pyrimidinecarboxaldehyde: A direct and highly efficient one-pot approach.

-

Reduction of 4-Methyl-2-pyrimidinecarbonitrile: A reliable method for converting a nitrile precursor to the target amine.

-

Nucleophilic Substitution of 2-(Chloromethyl)-4-methylpyrimidine: A classic two-step pathway involving a halomethyl intermediate.

The following table provides a high-level comparison of these key synthetic routes, offering a snapshot of their respective advantages and disadvantages.

| Parameter | Reductive Amination | Nitrile Reduction | Halomethyl Substitution |

| Starting Material | 4-Methyl-2-pyrimidinecarboxaldehyde | 4-Methyl-2-pyrimidinecarbonitrile | 2-(Chloromethyl)-4-methylpyrimidine |

| Number of Steps | 1 | 1 | 2 (from a common precursor) |

| Typical Overall Yield | High (~85%)[3] | Moderate to High | Moderate |

| Key Reagents | Ammonia, Sodium Triacetoxyborohydride[3] | H₂, Raney Nickel or LiAlH₄[4] | Ammonia, Potassium Phthalimide/Hydrazine[4] |

| Reaction Time | ~12 hours[3] | 2 - 6 hours[4] | 8 - 12 hours (multi-step)[4] |

| Key Advantages | High efficiency, one-pot procedure | High-yielding potential | Utilizes common transformations |

| Potential Challenges | Availability of the starting aldehyde | Handling of pyrophoric catalysts or highly reactive hydrides | Multi-step nature can lower overall yield |

Pathway 1: Reductive Amination of 4-Methyl-2-pyrimidinecarboxaldehyde

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[5][6][7][8][9] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired amine.[7][9] The use of mild reducing agents that selectively reduce the imine in the presence of the starting aldehyde is crucial for the success of this transformation.[5]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 4-methyl-2-pyrimidinecarboxaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a pyrimidinyl-imine. A carefully chosen reducing agent, such as sodium triacetoxyborohydride, then delivers a hydride to the imine carbon, affording the target this compound.

Caption: Reductive amination workflow.

Detailed Experimental Protocol

Materials:

-

4-Methyl-2-pyrimidinecarboxaldehyde (1.0 eq)

-

Ammonia (7N solution in Methanol, 10-15 eq)

-

Sodium Triacetoxyborohydride (1.5 - 2.0 eq)[3]

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-methyl-2-pyrimidinecarboxaldehyde in anhydrous methanol, add the 7N solution of ammonia in methanol. Stir the mixture for 1 hour at room temperature to facilitate imine formation.[3]

-

Carefully add sodium triacetoxyborohydride portion-wise over 30 minutes, maintaining the temperature below 30 °C.

-

Allow the reaction mixture to stir at room temperature for an additional 11-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Pathway 2: Reduction of 4-Methyl-2-pyrimidinecarbonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This pathway offers a reliable route to this compound from the corresponding pyrimidine-2-carbonitrile. Two primary methods for this reduction are catalytic hydrogenation and the use of metal hydride reagents.

Method A: Catalytic Hydrogenation

Causality Behind Experimental Choices: Catalytic hydrogenation is often preferred for its high yield and cleaner reaction profile.[4] Raney Nickel is a common catalyst for this transformation, and the reaction is typically carried out in a solution of methanolic ammonia to suppress the formation of secondary amine byproducts.[4] The use of a high-pressure autoclave is necessary to achieve the required hydrogen pressure for the reaction to proceed efficiently.[4]

Caption: Catalytic hydrogenation of a nitrile.

Detailed Experimental Protocol:

Materials:

-

4-Methyl-2-pyrimidinecarbonitrile (1.0 eq)

-

Methanol saturated with ammonia

-

Raney Nickel (approx. 10% by weight of the substrate)[4]

-

Hydrogen gas

-

Celite

Procedure:

-

In a high-pressure autoclave, prepare a solution of 4-methyl-2-pyrimidinecarbonitrile in methanol saturated with ammonia.[4]

-

Carefully add the Raney Nickel catalyst to the solution.

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50-100 atm.[4]

-

Stir the reaction mixture and heat to 50-80 °C for 4-6 hours. Monitor the reaction by TLC or Gas Chromatography (GC).[4]

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Remove the catalyst by filtration through a pad of Celite.[4]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by distillation or crystallization to yield this compound.

Method B: Hydride Reduction

Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines. This method is often faster than catalytic hydrogenation and does not require high-pressure equipment. However, LiAlH₄ is highly reactive and requires careful handling in an anhydrous environment.

Detailed Experimental Protocol:

Materials:

-

4-Methyl-2-pyrimidinecarbonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 4-methyl-2-pyrimidinecarbonitrile in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude amine.

-

Purify as described in the previous sections.

Pathway 3: Nucleophilic Substitution of 2-(Chloromethyl)-4-methylpyrimidine

This two-step approach involves the initial formation of a 2-(halomethyl)-4-methylpyrimidine intermediate, followed by a nucleophilic substitution with an amine source. While less direct, the starting materials for this route may be more readily accessible in some cases.

Synthesis of 2-(Chloromethyl)-4-methylpyrimidine

The chloromethyl intermediate can be prepared from 2,4-dimethylpyrimidine via a free-radical chlorination using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide.

Amination of 2-(Chloromethyl)-4-methylpyrimidine

The chloromethylpyrimidine is then treated with a source of ammonia to displace the chloride and form the desired aminomethyl product.[3] Direct amination with aqueous or alcoholic ammonia is a straightforward approach.[3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-Methylpyrimidin-2-YL)methanamine

Executive Summary

(4-Methylpyrimidin-2-YL)methanamine is a substituted pyrimidine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structural integrity, purity, and conformational properties are paramount for its application in targeted synthesis. Spectroscopic analysis provides the definitive means for this characterization. This technical guide outlines the theoretical and practical framework for the comprehensive spectroscopic analysis of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While consolidated public data for this specific molecule is limited, this document serves as an expert guide to predict, acquire, and interpret its spectral data, drawing upon established principles and comparative data from closely related structural analogs.

Introduction: The Rationale for Spectroscopic Scrutiny

In drug development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational requirement. This compound, with its heterocyclic pyrimidine core, a primary amine, and a methyl group, presents multiple sites for potential isomerism. For instance, distinguishing it from its isomer, 2-amino-4-methylpyrimidine, is non-trivial without robust analytical data. Spectroscopic methods provide a non-destructive, detailed view of the molecular framework.

-

NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing connectivity and the electronic environment of each atom.

-

IR Spectroscopy provides a unique fingerprint based on the vibrational frequencies of functional groups, confirming the presence of key bonds like N-H, C-H, and C=N.

-

Mass Spectrometry determines the molecule's exact mass and offers insights into its structural integrity through fragmentation analysis.

This guide provides researchers with the necessary protocols and interpretive logic to validate the synthesis and purity of this compound with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Behavior

To interpret spectral data, one must first understand the molecule's structure and the expected behavior of its constituent atoms and bonds within a magnetic field or upon interaction with electromagnetic radiation.

Molecular Identity

-

Chemical Name: this compound

-

Molecular Formula: C₆H₉N₃

-

Molecular Weight: 123.16 g/mol

-

CAS Number: 108390-95-8

The key structural feature distinguishing this molecule is the methylene (-CH₂-) bridge between the pyrimidine ring and the amine (-NH₂), a feature that will be a primary focus of our spectroscopic analysis.

Structural Diagram for Analysis

A diagram with numbered positions is essential for unambiguous spectral assignment.

Caption: Structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. We will examine both proton (¹H) and carbon-13 (¹³C) NMR.

Experimental Protocol: NMR Acquisition

A standardized protocol ensures reproducibility and data integrity.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for acquiring NMR spectra of a small organic molecule.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expertise & Causality: The chemical shifts (δ) are predicted based on the inductive effects of the electronegative nitrogen atoms in the pyrimidine ring and the anisotropic effects of the aromatic system. Protons closer to the nitrogen atoms will be "deshielded" and appear at a higher chemical shift (further downfield).

| Assigned Proton (Position) | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6 | ~8.6 | Doublet (d) | ~5.0 | 1H | Adjacent to N1 and ortho to the electron-withdrawing C=N bond, causing significant deshielding. Coupled to H5. |

| H5 | ~7.0 | Doublet (d) | ~5.0 | 1H | Less deshielded than H6 as it is further from N1. Coupled to H6. |

| Methylene H (C7) | ~4.0 | Singlet (s) | N/A | 2H | Attached to the electron-withdrawing pyrimidine ring at C2, causing a downfield shift. No adjacent protons to couple with. |

| Methyl H (C9) | ~2.6 | Singlet (s) | N/A | 3H | Attached to the pyrimidine ring at C4. The singlet indicates no adjacent protons. |

| Amine H (N8) | ~1.8 | Broad Singlet (br s) | N/A | 2H | Protons on nitrogen often appear as broad signals due to quadrupolar broadening and chemical exchange. Their shift can vary with concentration and solvent. |

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expertise & Causality: Carbons directly bonded to nitrogen atoms (C2, C4, C6) are significantly deshielded and appear far downfield. The sp³ hybridized carbons of the methyl and methylene groups appear upfield.

| Assigned Carbon (Position) | Predicted Shift (δ, ppm) | Rationale |

| C2 | ~166 | Directly bonded to two nitrogen atoms (N1 and N3, via conjugation) and the methylene group. Highly deshielded. |

| C4 | ~168 | Bonded to N3 and adjacent to N1, and attached to the methyl group. Highly deshielded. |

| C6 | ~158 | Bonded to N1 and adjacent to C5. Deshielded by the ring nitrogen. |

| C5 | ~119 | The only C-H carbon on the ring. Least deshielded of the ring carbons. |

| Methylene C (C7) | ~48 | sp³ carbon attached to the electron-withdrawing ring, shifting it downfield relative to a simple alkane. |

| Methyl C (C9) | ~24 | sp³ carbon in a typical methyl environment attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000–400 cm⁻¹ range.

-

Cleaning: Clean the crystal thoroughly after analysis.

IR Spectral Interpretation (Predicted)

Each peak in the IR spectrum corresponds to the vibration of a specific bond. The expected absorptions for this compound are tabulated below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400–3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A characteristic two-peak signal for primary amines. |

| 3100–3000 | C-H Aromatic Stretch | Pyrimidine Ring | Vibrations of C-H bonds on the sp² hybridized ring carbons. |

| 2980–2850 | C-H Aliphatic Stretch | -CH₂- and -CH₃ | Vibrations of C-H bonds on the sp³ hybridized carbons. |

| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines. |

| 1590–1550 | C=N and C=C Stretch | Pyrimidine Ring | Strong absorptions from the stretching of double bonds within the aromatic ring. |

| 1450–1350 | C-H Bending | -CH₂- and -CH₃ | Bending (scissoring and rocking) vibrations of the aliphatic groups. |

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, corroborates the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like the target compound, which will readily protonate to form [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Set the instrument to positive ion mode. Optimize source parameters like capillary voltage (~3-4 kV) and cone voltage.

-

Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-300).

-

Tandem MS (MS/MS): To confirm fragmentation, isolate the [M+H]⁺ ion (m/z 124.09) and subject it to collision-induced dissociation (CID) to generate fragment ions.

MS Data Interpretation (Predicted)

The primary observation will be the protonated molecular ion. Fragmentation will occur at the weakest bonds, primarily the C-C bond between the ring and the methylene group.

| m/z Value | Ion | Rationale |

| 124.09 | [M+H]⁺ | The protonated molecular ion. The exact mass (C₆H₁₀N₃⁺) confirms the elemental composition. |

| 107.07 | [M-NH₂]⁺ | Loss of the amino group as ammonia (NH₃) from the protonated parent ion. |

| 95.07 | [C₅H₅N₂]⁺ | Cleavage of the C2-C7 bond, resulting in the 4-methylpyrimidin-2-yl cation. This would be a very prominent fragment. |

Proposed Fragmentation Pathway

Caption: A primary fragmentation pathway for protonated this compound.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The power of this analysis lies in integrating the data:

-

MS confirms the molecular formula is C₆H₉N₃.

-

IR confirms the presence of a primary amine (-NH₂), a pyrimidine ring (C=N, C=C), and aliphatic C-H bonds.

-

¹³C NMR shows 6 unique carbons: 4 aromatic (sp²) and 2 aliphatic (sp³), consistent with the proposed structure.

-

¹H NMR provides the final, unambiguous proof of the structure, showing the characteristic 2H doublet for the pyrimidine ring, and distinct singlets for the -CH₂- bridge and the -CH₃ group, confirming their positions and lack of adjacent proton neighbors.

Together, these predicted spectra form a self-validating system that would be used to definitively confirm the identity and purity of synthesized this compound.

References

-

PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. Available from: [Link]

-

Sharma, S. et al. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Available from: [Link]

(4-Methylpyrimidin-2-YL)methanamine CAS number and IUPAC name

An In-Depth Technical Guide to (4-Methylpyrimidin-2-YL)methanamine and its Isomeric Scaffolds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents. This guide delves into the chemical identity, synthesis, and applications of aminomethyl-substituted methylpyrimidines, with a primary focus on the requested molecule, this compound. Initial database inquiries for this specific structure reveal a notable ambiguity, often leading to its isomer, 2-Amino-4-methylpyrimidine. This guide clarifies this distinction and, in the absence of extensive public data on the target molecule, provides a comprehensive examination of a closely related, well-documented, and medicinally significant isomer, 4-Amino-5-aminomethyl-2-methylpyrimidine. By exploring the synthesis, reactivity, and therapeutic applications of this key analogue, we offer field-proven insights and detailed protocols relevant to researchers engaged in the design and development of novel pyrimidine-based therapeutics.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a privileged scaffold in drug discovery, owing to its presence in nucleobases and its ability to engage in a variety of biological interactions.[1] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the pyrimidine core with reactive moieties such as aminomethyl groups provides a versatile platform for the synthesis of compound libraries with diverse biological targets.

Unraveling the Identity of this compound

A systematic search for "this compound" in prominent chemical databases does not yield a dedicated entry with a specific CAS number. Searches for this chemical name frequently redirect to an isomeric compound, 2-Amino-4-methylpyrimidine (CAS: 108-52-1).[2][3][4]

It is crucial to differentiate between these two structures:

-

This compound : Features a methyl group at position 4 and an aminomethyl group (-CH₂NH₂) at position 2 of the pyrimidine ring.

-

2-Amino-4-methylpyrimidine : Contains a methyl group at position 4 and an amino group (-NH₂) directly attached to position 2 of the pyrimidine ring.

This persistent ambiguity suggests that this compound may be a novel or less-common research chemical. For the benefit of researchers, this guide will focus on a well-characterized and medicinally significant aminomethyl-pyrimidine isomer that serves as an excellent case study for this class of compounds: 4-Amino-5-aminomethyl-2-methylpyrimidine .

Case Study: 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)

IUPAC Name: 5-(aminomethyl)-2-methylpyrimidin-4-amine[5] CAS Number: 95-02-3[5] Synonyms: Grewe Diamine[6][7]

This compound is a key intermediate in the industrial synthesis of Vitamin B₁ (Thiamine) and serves as a versatile building block in the development of novel therapeutics.[6][8][9][10]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₄ | [5] |

| Molecular Weight | 138.17 g/mol | [5] |

| Appearance | Solid | [6] |

| Melting Point | 158-160 °C | [2] |

Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine

The synthesis of Grewe diamine is well-established, with several scalable methods reported in the literature. A common and efficient approach involves the condensation of an enamine with acetamidine, followed by the reduction of a nitrile intermediate.[9]

Synthetic Workflow:

Caption: Synthetic pathway for Grewe diamine.

Experimental Protocol: Two-Step Synthesis from 2-Cyanoacetamide [9]

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

-

Enamine Formation: React 2-cyanoacetamide with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to form an enamine intermediate.

-

Condensation: Treat the enamine with acetamidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

-

Work-up: After the reaction is complete, neutralize the mixture and isolate the crude 4-amino-2-methylpyrimidine-5-carbonitrile by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure nitrile intermediate.

Step 2: Reduction to 4-Amino-5-aminomethyl-2-methylpyrimidine

-

Hydrogenation: Subject the 4-amino-2-methylpyrimidine-5-carbonitrile to catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon.

-

Reaction Conditions: Carry out the reaction in a suitable solvent (e.g., methanol saturated with ammonia) under hydrogen pressure.

-

Isolation: After the reaction, filter off the catalyst and concentrate the filtrate to obtain the crude product.

-

Purification: Purify the crude Grewe diamine by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of Grewe diamine, with its two primary amino groups, makes it a valuable scaffold for creating diverse molecular architectures.

3.3.1. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The aminomethyl group of pyrimidine derivatives has been exploited in the design of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. The primary amine can form key interactions with the active site of the enzyme.[11]

Illustrative Signaling Pathway:

Caption: Inhibition of DPP-4 by aminomethyl-pyrimidines.

3.3.2. Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. While Grewe diamine is a 4-aminopyrimidine, its structural motifs are relevant to this class. The amino and aminomethyl groups can be functionalized to target the ATP-binding pocket of various kinases, leading to the development of anti-cancer agents.[12][13]

3.3.3. Histamine H₄ Receptor Antagonists

Derivatives of 2-aminopyrimidines have been investigated as antagonists of the histamine H₄ receptor, showing potential in the treatment of inflammatory conditions and pain.[1] The modular nature of the pyrimidine core allows for systematic structure-activity relationship (SAR) studies.

Spectroscopic Characterization

-

¹H NMR: Distinct signals for the methyl protons, the methylene protons of the aminomethyl group, the amine protons, and the aromatic protons on the pyrimidine ring would be expected.

-

¹³C NMR: Resonances for the methyl carbon, the methylene carbon, and the aromatic carbons of the pyrimidine ring would be observed.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, and C=N and C=C stretching of the pyrimidine ring would be present.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule would be a key identifier.

Conclusion

While the specific compound this compound remains elusive in public chemical databases, the exploration of its structural class, particularly through the lens of the well-characterized isomer 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine), provides valuable insights for researchers in drug discovery. The synthetic versatility and diverse biological activities associated with aminomethyl-pyrimidines underscore their importance as privileged scaffolds in medicinal chemistry. The detailed protocols and conceptual frameworks presented in this guide are intended to empower scientists in the design and synthesis of novel pyrimidine-based therapeutics.

References

-

PubChem. 2-Amino-4-methylpyrimidine. [Link]

-

PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine. [Link]

-

Cheméo. Chemical Properties of 2-Amino-4-methylpyrimidine (CAS 108-52-1). [Link]

- Google Patents. Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

ACS Publications. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. [Link]

- European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines.

-

ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. [Link]

-

Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine. [Link]

-

PubMed. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. [Link]

-

PubMed. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. [Link]

-

PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

Sources

- 1. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-methylpyrimidine CAS#: 108-52-1 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 11. Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Solubility and stability of (4-Methylpyrimidin-2-YL)methanamine in different solvents

An In-depth Technical Guide to the Solubility and Stability of (4-Methylpyrimidin-2-YL)methanamine

Introduction: The Significance of Physicochemical Characterization

This compound belongs to the aminopyrimidine class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] The compound's structure, featuring a basic pyrimidine ring and a primary aminomethyl group, suggests its potential as a key building block or active pharmaceutical ingredient (API).

For any compound advancing through the drug development pipeline, a thorough understanding of its solubility and stability is non-negotiable. These fundamental properties dictate:

-

Bioavailability: A compound must dissolve to be absorbed and exert its therapeutic effect.

-

Formulation Development: Solubility data informs the choice of excipients and delivery systems (e.g., solid dosage forms, parenteral solutions).

-

Shelf-Life and Storage: Stability studies determine the rate of degradation, identify degradation products, and establish appropriate storage conditions.[4]

-

Process Chemistry: Knowledge of solubility is critical for designing efficient crystallization and purification processes.[5][6]

This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies required to fully characterize the solubility and stability profile of this compound.

Predicted Physicochemical Properties: An Informed Starting Point

While experimental data for the target compound is scarce, we can predict its behavior by examining its structural features and comparing it to known analogs like 2-aminopyrimidine and 4-methyl-2-aminopyrimidine.

-

pKa (Acid Dissociation Constant): The structure contains two primary basic centers: the pyrimidine ring nitrogens and the exocyclic primary amine. The pyrimidine ring nitrogens are expected to have a pKa in the range of 2-4, while the exocyclic aminomethyl group will be more basic, with a predicted pKa around 8-10. This makes the compound's ionization state, and thus its aqueous solubility, highly dependent on pH.[7]

-

logP (Octanol-Water Partition Coefficient): The presence of the methyl group slightly increases lipophilicity, while the amine and pyrimidine nitrogens contribute to hydrophilicity. The predicted logP is likely to be low, suggesting moderate water solubility and good solubility in polar organic solvents.

-

Hydrogen Bonding: The primary amine and ring nitrogens can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents like water, methanol, and ethanol.[7]

Solubility Assessment: From Theory to Practice

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical applications, both thermodynamic and kinetic solubility are of interest.

Causality Behind Experimental Design

The choice of solvents and methodology is critical for generating meaningful data.

-

Solvent Selection: Solvents should span a range of polarities and functionalities to map the compound's dissolution capabilities. This includes aqueous buffers at different pH values (to probe the effect of ionization), polar protic solvents (e.g., alcohols), polar aprotic solvents (e.g., DMSO, acetonitrile), and less polar solvents (e.g., ethyl acetate). A study on the closely related 2-aminopyrimidine showed high solubility in polar solvents like methanol and ketones, and lower solubility in non-polar solvents, a trend we can anticipate for our target compound.[5][6]

-

Methodology: The shake-flask method is the gold-standard for determining thermodynamic solubility . It ensures that a true equilibrium is reached between the dissolved and solid-state compound. This method is chosen for its reliability and reproducibility, providing definitive data crucial for biopharmaceutical classification and formulation decisions.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram and protocol outline a robust, self-validating workflow for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of each pre-prepared solvent (e.g., pH 2.0 buffer, pH 7.4 buffer, water, ethanol, acetonitrile) to the vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber (typically 25°C and/or 37°C). Agitate for a minimum of 24 hours. Trustworthiness Check: After 24h, take a sample for analysis. Continue agitating and sample again at 48h. If the concentration is unchanged, equilibrium has been reached.

-

Sample Processing: Allow the vials to stand to let solids settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant. Causality: This step is critical; any suspended solid will artificially inflate the measured solubility.

-

Dilution: Immediately dilute the aliquot with a known volume of analytical mobile phase to prevent precipitation.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method against a standard calibration curve.

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mM.

Illustrative Solubility Data

The following table presents expected solubility data based on the compound's structure and data from analogs.[5][6][8][9]

| Solvent System | Temperature (°C) | Predicted Solubility Category | Illustrative Solubility (mg/mL) |

| 0.1 M HCl (pH ~1) | 25 | Very Soluble | > 100 |

| Phosphate Buffer (pH 7.4) | 25 | Soluble | 10 - 30 |

| Water | 25 | Sparingly Soluble | 5 - 15 |

| Methanol | 25 | Freely Soluble | > 50 |

| Ethanol | 25 | Soluble | 15 - 40 |

| Acetonitrile | 25 | Sparingly Soluble | 2 - 10 |

| Ethyl Acetate | 25 | Slightly Soluble | < 1 |

| N,N-Dimethylformamide (DMF) | 25 | Very Soluble | > 100 |

Stability Assessment: Uncovering Degradation Pathways

Stability testing and forced degradation studies are mandated by regulatory bodies like the ICH to understand how a drug substance changes under various environmental factors.[4][10] These studies are essential for developing a stable formulation and for creating analytical methods that can separate the parent compound from any degradation products.

Rationale for Stress Conditions

Forced degradation involves subjecting the compound to stress conditions more severe than accelerated stability testing.[4] The goal is to achieve 5-20% degradation, which is sufficient to identify degradation products without destroying the molecule completely.[10]

-

Acid/Base Hydrolysis: The pyrimidine ring and the aminomethyl side chain may be susceptible to hydrolysis under strong acidic or basic conditions.

-

Oxidation: Primary amines are often susceptible to oxidation, which can be tested using an agent like hydrogen peroxide.

-

Thermal Stress: High temperatures can reveal thermally labile functional groups and provide energy for degradation reactions.

-

Photostability: Aromatic systems like pyrimidine can absorb UV light, leading to photolytic degradation. Testing is performed according to ICH Q1B guidelines.[11]

Experimental Workflow: Forced Degradation Study

This workflow details the logical progression of a forced degradation study, from stress application to analysis and pathway elucidation.

Caption: Logical Flow of a Forced Degradation Study.

Detailed Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[11]

-

Stress Conditions:

-

Acid: Mix stock with 0.1 M HCl. Heat at 60°C.

-

Base: Mix stock with 0.1 M NaOH. Heat at 60°C.

-

Oxidation: Mix stock with 3% H₂O₂. Keep at room temperature.

-

Thermal: Mix stock with purified water or buffer. Heat at 60°C.

-

Photolytic: Expose solid powder and a solution in a quartz cuvette to a light source providing at least 1.2 million lux hours and 200 watt hours/m² of UV energy, as per ICH Q1B.[4]

-

-

Controls: For each condition, prepare a control sample stored at ambient temperature in the dark.

-

Time Points: Sample from each condition at intervals (e.g., 2, 8, 24, 48 hours).

-

Quenching: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector.

-

The method must demonstrate specificity, separating the parent peak from all degradation products.

-

Trustworthiness Check: Calculate mass balance. The sum of the parent API assay and the area percent of all degradation products should be close to 100%, indicating all major degradants are accounted for.

-

-

Characterization: Use LC-MS to obtain mass-to-charge ratios of the degradation products to help elucidate their structures.

Illustrative Stability Data

This table summarizes the likely stability profile of the compound under forced degradation conditions.

| Stress Condition | Reagent/Temp | Time | Predicted Degradation (%) | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl / 60°C | 48h | 5 - 15% | Potential hydrolysis of the aminomethyl group or ring opening. |

| Base Hydrolysis | 0.1 M NaOH / 60°C | 48h | < 5% | Likely stable; pyrimidines are often stable to base. |

| Oxidation | 3% H₂O₂ / RT | 24h | 10 - 25% | Oxidation of the primary amine to nitroso or other species. |

| Thermal | Water / 60°C | 48h | < 2% | Expected to be thermally stable in solution. |

| Photolytic | ICH Q1B | - | 5 - 10% | Potential for photolytic cleavage or rearrangement. |

Conclusion and Recommendations

This guide outlines the critical path for a comprehensive evaluation of the solubility and stability of this compound. While direct data is limited, a robust experimental plan can be constructed based on its structural similarity to well-characterized aminopyrimidines.

Key Recommendations for Researchers:

-

Prioritize Experimental Data: The illustrative data provided should be confirmed through rigorous application of the described shake-flask solubility and forced degradation protocols.

-

pH-Solubility Profile: A detailed investigation of solubility across a full pH range (e.g., pH 1 to 10) is essential to understand the compound's behavior in the gastrointestinal tract.

-

Solid-State Characterization: Polymorphism can significantly impact solubility and stability. Characterization of the solid form (e.g., via XRPD, DSC) is a critical parallel activity.

-

Degradant Identification: Complete structural elucidation of any major degradation products (those >0.1%) using techniques like NMR is necessary for safety assessment.

By following the scientifically grounded methodologies presented here, researchers and drug development professionals can generate the high-quality, reliable data needed to advance this compound through the development process with confidence.

References

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.

-

(4-Methylpyridin-2-yl)methanamine | C7H10N2 | CID 15144432 - PubChem. Available at: [Link]

-

Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed. Available at: [Link]

-

Stable Hemiaminals: 2-Aminopyrimidine Derivatives - MDPI. Available at: [Link]

-

Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K | Journal of Chemical & Engineering Data. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

-

(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. Available at: [Link]

-

Stable Hemiaminals: 2-Aminopyrimidine Derivatives - ResearchGate. Available at: [Link]

-

2-Aminopyrimidine - Solubility of Things. Available at: [Link]

-

4-methyl-2-pyrimidinamine - 108-52-1, C5H7N3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]

-

(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update - ResearchGate. Available at: [Link]

-

Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K - ResearchGate. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH. Available at: [Link]

-

4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem. Available at: [Link]

- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.

-

ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. Available at: [Link]

-

2-Aminopyrimidine derivatives as anticancer drugs. - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Expanding Therapeutic Landscape of Novel Pyrimidine Derivatives: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a fundamental heterocyclic structure, is a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance has long positioned pyrimidine and its derivatives as a privileged scaffold in medicinal chemistry.[4][5] The versatility of the pyrimidine core, with its multiple sites for substitution, allows for the creation of a vast library of compounds with diverse physicochemical properties and biological activities.[6][7] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][8][9][10][11][12][13] This guide provides an in-depth exploration of the significant biological activities of novel pyrimidine derivatives, focusing on the underlying mechanisms of action and providing detailed, field-proven experimental protocols to empower researchers in their quest for next-generation therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The relentless pursuit of more effective and selective cancer therapies has led to the extensive investigation of pyrimidine derivatives.[1][2][4][8][9] Their structural similarity to endogenous nucleobases allows them to interfere with critical cellular processes in cancer cells, leading to cytotoxicity and tumor growth inhibition.[2][14]

A. Mechanisms of Anticancer Action

Novel pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, often targeting key enzymes and signaling pathways that are dysregulated in cancer.[14][15]

-

Inhibition of Kinases: Many pyrimidine derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in cancer cells.[16] By blocking the ATP-binding site of these kinases, they can halt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. Marketed drugs like gefitinib and erlotinib, which are based on a quinazoline scaffold (a fused pyrimidine ring), exemplify this approach in treating non-small cell lung cancer.[16]

-

Topoisomerase IIα Inhibition: Some pyrimidine derivatives can interfere with the function of topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[17][18] This inhibition leads to double-strand DNA breaks and ultimately triggers apoptosis (programmed cell death).[18]

-

Induction of Apoptosis: Beyond topoisomerase inhibition, pyrimidine derivatives can induce apoptosis through various other pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic cascade.

-

Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from progressing through mitosis and dividing.

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.

B. Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.

Principle: This assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Plating:

-

Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[19]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[19]

-

-

Compound Treatment:

-

Prepare a stock solution of the novel pyrimidine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to obtain a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like 5-fluorouracil or doxorubicin).[1]

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot a dose-response curve with the percentage of cell viability on the y-axis and the compound concentration on the x-axis (logarithmic scale).

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Experimental Workflow: In Vitro Anticancer Screening

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a pressing global health concern, necessitating the discovery of new and effective antimicrobial agents.[9] Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[6][7][10][20]

A. Mechanisms of Antimicrobial Action

The antimicrobial activity of pyrimidine derivatives can be attributed to their ability to interfere with essential microbial processes.

-

Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives, such as trimethoprim, act as potent inhibitors of DHFR, a key enzyme in the folic acid synthesis pathway. Since folic acid is essential for the synthesis of nucleic acids and amino acids, its inhibition leads to the cessation of bacterial growth.

-

Disruption of Cell Wall Synthesis: Certain pyrimidines can interfere with the synthesis of the bacterial cell wall, a structure vital for maintaining cell integrity and shape.

-

Interference with Nucleic Acid and Protein Synthesis: By mimicking natural nucleobases, pyrimidine derivatives can be incorporated into DNA and RNA, leading to errors in replication and transcription. They can also inhibit enzymes involved in protein synthesis.

B. Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[21]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the pyrimidine derivative in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the compound at which no visible bacterial growth occurs.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Select bacterial strains of interest (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).[6][7]

-

Culture the bacteria on a suitable agar medium overnight.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the pyrimidine derivative in an appropriate solvent.

-

Perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well plate.[21]

-

-

Inoculation and Incubation:

-

Inoculate each well containing the compound dilutions with the prepared bacterial suspension.

-

Include a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Data Presentation: Antimicrobial Activity of Novel Pyrimidine Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative A | 8 | 16 | 32 |

| Derivative B | 4 | 8 | 16 |

| Derivative C | >128 | >128 | >128 |

| Amoxicillin | 0.5 | 8 | N/A |

| Ciprofloxacin | 0.25 | 0.06 | N/A |

| Fluconazole | N/A | N/A | 2 |

This is a sample table; actual values would be obtained from experimental data.

III. Antiviral Activity: A Broad Spectrum of Inhibition

Viruses are a major cause of human diseases, and the development of effective antiviral therapies is a continuous challenge.[22] Pyrimidine derivatives have demonstrated significant potential as antiviral agents against a wide range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).[22][23][24]

A. Mechanisms of Antiviral Action

The antiviral mechanisms of pyrimidine derivatives often involve the targeting of viral-specific enzymes or processes.[25]

-

Inhibition of Viral Polymerases: Many pyrimidine nucleoside analogs, after intracellular phosphorylation, can act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases, thus halting viral genome replication.[26]

-

Inhibition of Viral Entry and Fusion: Some derivatives can block the attachment of viruses to host cell receptors or inhibit the fusion of the viral envelope with the cell membrane, preventing viral entry.[25]

-

Inhibition of Other Viral Enzymes: Pyrimidine derivatives can also target other essential viral enzymes, such as proteases and integrases, which are crucial for viral maturation and replication.[26]

B. Experimental Protocol: Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for evaluating the efficacy of antiviral compounds.[27][28]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a monolayer of host cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed a monolayer of susceptible host cells in 6-well or 12-well plates.

-

Incubate until the cells reach confluency.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the pyrimidine derivative in a serum-free medium.

-

Pre-incubate a known titer of the virus with the different concentrations of the compound for 1 hour at 37°C.

-

Wash the confluent cell monolayer with PBS and infect the cells with the virus-compound mixture.

-

Allow the virus to adsorb for 1-2 hours.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the corresponding concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.

-

Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 4% formaldehyde.

-

Stain the cell monolayer with a dye like crystal violet, which stains viable cells, leaving the plaques unstained.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[29][30] Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, offering potential therapeutic benefits.[11][30][31][32][33]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrimidine derivatives are often mediated by the inhibition of key enzymes and signaling pathways involved in the inflammatory response.[30]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrimidine derivatives act as selective inhibitors of COX-2, an enzyme that is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[31][32][34] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

-

Inhibition of Pro-inflammatory Cytokine Production: Some pyrimidines can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[30]

-

Reduction of Oxidative Stress: Certain derivatives exhibit antioxidant properties by reducing the levels of reactive oxygen species (ROS), which can contribute to inflammation and tissue damage.[31][32]

Signaling Pathway: COX-2 Inhibition in Inflammation

Caption: Inhibition of the COX-2 pathway by a pyrimidine derivative.

B. Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[29][34][35][36][37]

Principle: When proteins are denatured by heat, they lose their tertiary and secondary structures and expose hydrophobic groups, leading to aggregation. The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Preparation of Reaction Mixture:

-

Prepare a reaction mixture consisting of 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 4.5 mL of the test solution (pyrimidine derivative at various concentrations in a suitable buffer, e.g., phosphate-buffered saline, pH 6.3).

-

Prepare a control solution containing 0.5 mL of 1% w/v BSA and 4.5 mL of the buffer.

-

Use a standard anti-inflammatory drug, such as diclofenac sodium, as a positive control.[36]

-

-

Incubation:

-

Incubate all the solutions at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

-

Cooling and Absorbance Measurement:

-

After heating, cool the solutions to room temperature.

-

Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 x [1 - (Absorbance of test solution / Absorbance of control)]

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

-

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The diverse biological activities of pyrimidine derivatives, including their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, underscore their immense potential in drug discovery and development. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the biological potential of their novel pyrimidine compounds. As our understanding of the molecular basis of diseases deepens, the rational design of pyrimidine derivatives targeting specific biological pathways will undoubtedly lead to the development of more potent, selective, and safer medicines for a wide range of human ailments.

References

- Journal of Advanced Scientific Research. Pyrimidine As Anticancer Agent: A Review.

- ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- ResearchGate. (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.

- PubMed. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.

- Bio-protocol. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL.

- MDPI. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.

- PubMed. Synthesis and antibacterial properties of pyrimidine derivatives.

- PubMed. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives.

- PubMed Central. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

- The Pharma Innovation Journal. Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.

- ProQuest. Review on Antimicrobial Activity of Pyrimidine.

- IJCRT.org. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.

- Indian Journal of Pharmaceutical Sciences. Pyrimidine as antiinflammatory agent: A review.

- Semantic Scholar. Pyrimidine: a review on anticancer activity with key emphasis on SAR.

- PubMed. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.

- PubMed. Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure.

- PMC - NIH. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.

- RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals.

- ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

- Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- USU. In Vitro Antiviral Testing.

- PMC - NIH. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.

- ResearchGate. Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

- Encyclopedia.pub. Pyrimidine Derivatives as Anticancer Agents.

- NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- PMC - PubMed Central. In vitro methods for testing antiviral drugs.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Bitesize Bio. Three Steps for Setting up a Drug Screening Assay.

- PMC - NIH. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1.

- PMC - PubMed Central. Recent Advances in Pyrimidine-Based Drugs.

- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.

- PMC - NIH. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.

- PubMed. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature.

Sources

- 1. sciensage.info [sciensage.info]

- 2. ijcrt.org [ijcrt.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. [PDF] Pyrimidine: a review on anticancer activity with key emphasis on SAR | Semantic Scholar [semanticscholar.org]

- 5. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjarr.com [wjarr.com]

- 14. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bitesizebio.com [bitesizebio.com]

- 20. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdb.apec.org [pdb.apec.org]

- 22. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 28. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 29. journalajrb.com [journalajrb.com]

- 30. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. jddtonline.info [jddtonline.info]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanisms of Action of Pyrimidine-Based Therapeutic Agents

Abstract